molecular formula C8H11ClN2O B091525 3-(Tert-Butoxy)-6-Chloropyridazine CAS No. 17321-24-3

3-(Tert-Butoxy)-6-Chloropyridazine

Cat. No. B091525
CAS RN: 17321-24-3
M. Wt: 186.64 g/mol
InChI Key: HKZAMDDJDQKSSI-UHFFFAOYSA-N
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Description

The compound "3-(Tert-Butoxy)-6-Chloropyridazine" is a chemical of interest in the field of organic chemistry, particularly in the synthesis and study of pyridazine derivatives. Pyridazines are heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the use of hydrazines and various substituents to create a wide array of compounds with different properties. For instance, the reactivity of tetrahydropyridine derivatives with hydrazines under acidic conditions can lead to the formation of hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions and substituents used on the tetrahydropyridine ring . Another example is the synthesis of a chloropyridazinone derivative from 1-tert-butylhydrazine and other reactants, which resulted in a compound crystallizing in an orthorhombic space group .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be quite complex and is often determined using X-ray crystallography. For example, a study on a 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride revealed a twisted boat conformation of the thiazine ring system and the presence of N–H···Cl hydrogen bonds in the crystal . Similarly, the crystal structure of a dihydropyridazine derivative showed intermolecular hydrogen bonding, which is crucial for the stability of the dimeric form of the compound .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including novel intramolecular cycloadditions. For instance, heating a 3-chloro-6-(2-allylphenoxy) pyridazine compound can lead to the formation of xanthene by a cycloaddition reaction followed by the elimination of nitrogen and hydrogen chloride . The ability to undergo such reactions makes pyridazine derivatives versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and the substituents attached to the pyridazine ring. These properties include crystal system, space group, unit cell dimensions, and hydrogen bonding patterns, which can affect the compound's density, melting point, solubility, and reactivity. For example, the crystal structure analysis of a chloropyridazinone derivative provided detailed information about its orthorhombic space group, unit cell dimensions, and density . These properties are essential for understanding the behavior of these compounds in different environments and for their potential applications.

Scientific Research Applications

Chemical Synthesis and Material Development

The synthesis of complex molecules often involves the use of specific compounds as building blocks or intermediates. 3-(Tert-Butoxy)-6-Chloropyridazine serves as a crucial intermediate in the synthesis of a wide range of molecules, demonstrating its versatility and importance in chemical research. For instance, compounds related to pyridazine have been synthesized for their potential biological activities, such as insecticidal properties (Jian Shang et al., 2010). These compounds have shown effectiveness against pests, indicating the role of pyridazine derivatives in developing new insecticides.

In the realm of materials science, pyridazine derivatives have been explored for their potential in creating new materials with specific properties. For example, research into the synthesis and characterization of pyridazine-based molecules has provided insights into their structure and potential applications in creating materials with desired chemical and physical properties (Hamdi Hamid Sallam et al., 2021).

Environmental Applications

In environmental science, the degradation of pollutants using advanced oxidation processes has been a significant area of research. Compounds like 3-(Tert-Butoxy)-6-Chloropyridazine can participate in reactions leading to the degradation of hazardous substances. Studies have investigated the use of similar compounds in the degradation of persistent herbicides, demonstrating the potential of pyridazine derivatives in environmental cleanup efforts (H. Lutze et al., 2015).

properties

IUPAC Name

3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZAMDDJDQKSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377220
Record name 3-(Tert-Butoxy)-6-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-Butoxy)-6-Chloropyridazine

CAS RN

17321-24-3
Record name 3-(Tert-Butoxy)-6-Chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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